3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride
CAS No.: 1820684-55-6
Cat. No.: VC4428249
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820684-55-6 |
|---|---|
| Molecular Formula | C8H15ClN2O2 |
| Molecular Weight | 206.67 |
| IUPAC Name | 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H |
| Standard InChI Key | AELWNIAXGSMDTR-UHFFFAOYSA-N |
| SMILES | C1CNCC1CN2CCOC2=O.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Characteristics
The systematic IUPAC name for this compound is 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride, reflecting its bicyclic structure comprising a pyrrolidine ring (a five-membered amine) and an oxazolidinone (a five-membered lactam). The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1820684-55-6 | |
| Molecular Formula | ||
| Molecular Weight | 206.67 g/mol | |
| Parent Compound (CID) | 62371094 |
The compound’s SMILES notation, , delineates its connectivity: a pyrrolidin-3-ylmethyl group attached to the nitrogen of an oxazolidin-2-one ring, with a chloride ion balancing the charge .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride typically involves multi-step organic reactions:
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Oxazolidinone Formation: Cyclization of a β-amino alcohol with phosgene or its equivalents yields the oxazolidin-2-one core .
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Pyrrolidine Functionalization: Alkylation of pyrrolidin-3-ylmethanol with a halogenated oxazolidinone intermediate introduces the methylene bridge.
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Salt Formation: Treatment with hydrochloric acid protonates the pyrrolidine nitrogen, forming the hydrochloride salt .
A representative reaction sequence is:
| Supplier Name | Location | Specialization |
|---|---|---|
| Wuhan RC Bio-chemical Co., Ltd. | China | Pharmaceutical intermediates |
| MedChemexpress LLC | USA | Research-grade chemicals |
| Dottikon Exclusive Synthesis | Switzerland | High-purity APIs |
The compound’s primary use lies in antibiotic research, particularly as a precursor to oxazolidinone derivatives like linezolid, which inhibit bacterial protein synthesis . Its pyrrolidine moiety enhances membrane permeability, a critical factor in optimizing drug bioavailability .
Pharmacological and Biochemical Relevance
Structure-Activity Relationship (SAR) Studies
Key SAR findings include:
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Pyrrolidine Substitution: Bulky groups at the pyrrolidine nitrogen (e.g., methyl, ethyl) enhance target binding but may reduce solubility.
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Oxazolidinone Modifications: Electron-withdrawing groups on the oxazolidinone ring increase antibacterial potency by stabilizing the lactam carbonyl .
These insights drive the design of next-generation antibiotics with reduced resistance development.
Future Directions and Research Gaps
Emerging Applications
Recent studies explore its utility in cancer therapy, leveraging the pyrrolidine scaffold to inhibit histone deacetylases (HDACs) . Additionally, its chiral centers make it a candidate for asymmetric catalysis in organic synthesis.
Unresolved Challenges
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